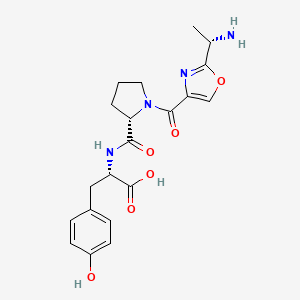![molecular formula C17H20NO5P B12604532 N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine CAS No. 918794-16-8](/img/structure/B12604532.png)
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to an ethoxy and phenyl group, along with the amino acid L-tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine typically involves the reaction of L-tyrosine with ethoxy(phenyl)phosphoryl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphonic acid derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkoxy or aryloxy derivatives.
Applications De Recherche Scientifique
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying phosphorylation processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of flame retardants and as an additive in polymer production.
Mécanisme D'action
The mechanism of action of N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can mimic the natural phosphate group in biological systems, allowing the compound to inhibit or activate certain biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in studying phosphorylation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[Ethoxy(phenyl)phosphoryl]-L-threonine: Similar structure but with threonine instead of tyrosine.
Ethyl diphenylphosphinate: Contains a diphenylphosphinate group instead of the ethoxy(phenyl)phosphoryl group.
Uniqueness
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine is unique due to the presence of the L-tyrosine moiety, which imparts specific biochemical properties. The combination of the phosphoryl group with L-tyrosine allows for unique interactions with biological targets, making it distinct from other organophosphorus compounds.
Propriétés
Numéro CAS |
918794-16-8 |
|---|---|
Formule moléculaire |
C17H20NO5P |
Poids moléculaire |
349.32 g/mol |
Nom IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H20NO5P/c1-2-23-24(22,15-6-4-3-5-7-15)18-16(17(20)21)12-13-8-10-14(19)11-9-13/h3-11,16,19H,2,12H2,1H3,(H,18,22)(H,20,21)/t16-,24?/m0/s1 |
Clé InChI |
OUBVNKJVBDQHTC-FXIRQEPWSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


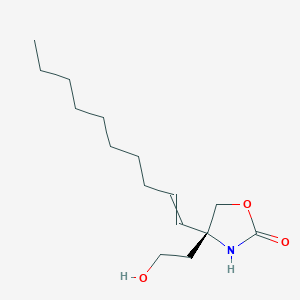
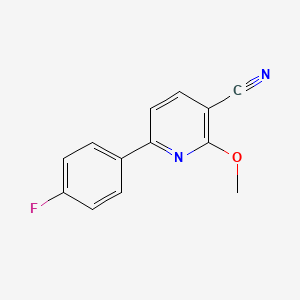
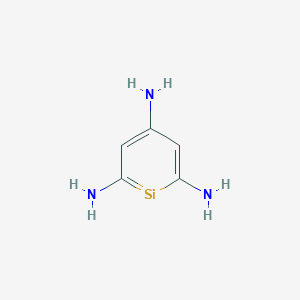
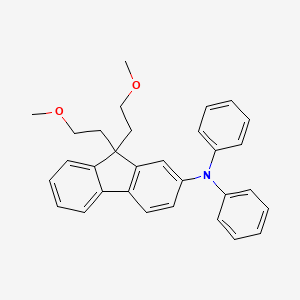
![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)
boranyl](/img/structure/B12604474.png)
![2-{4-[5-(2-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B12604482.png)
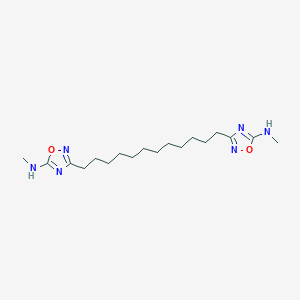

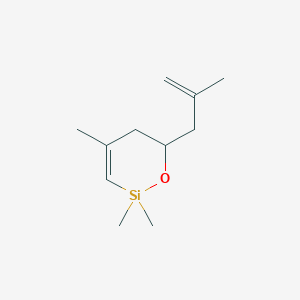

![1-[(1S,2R)-2-Methoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12604514.png)

